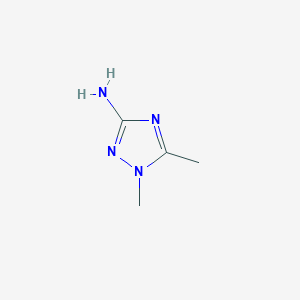

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOZPYYXZYMRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308671 | |

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34776-19-7 | |

| Record name | 34776-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dimethyl-1H-1,2,4-triazol-3-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the known chemical properties of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. While this compound is commercially available as a research chemical, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are limited in publicly accessible literature. This guide compiles available data and provides general context based on the broader class of 1,2,4-triazole derivatives.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with two methyl groups and one amino group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 34776-19-7[1][2][3][4][5] |

| Molecular Formula | C₄H₈N₄[1] |

| Molecular Weight | 112.13 g/mol [1] |

| InChI | 1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7)[1] |

| InChI Key | IUOZPYYXZYMRIJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN1C(C)=NC(N)=N1 |

Physicochemical Data

| Property | Value | Source / Notes |

| Physical Form | Powder | [5] |

| Melting Point | 216-217 °C | [5] |

| Boiling Point | Data Not Available | |

| Solubility | Data Not Available | For the related compound 3-amino-1,2,4-triazole, it is soluble in water and polar solvents like ethanol and methanol.[6] Similar solubility is anticipated but not confirmed. |

| Density | Data Not Available |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound are not available in the surveyed literature. For research purposes, the following characteristics would be anticipated based on the structure and data from related 1,2,4-triazole compounds.

3.1. ¹H NMR Spectroscopy (Anticipated)

-

N-CH₃ Signal: A singlet expected around 3.5-4.0 ppm.

-

C-CH₃ Signal: A singlet expected around 2.2-2.6 ppm.

-

NH₂ Signal: A broad singlet, chemical shift can vary significantly based on solvent and concentration.

3.2. ¹³C NMR Spectroscopy (Anticipated)

-

Triazole Ring Carbons (C3 & C5): Two signals expected in the range of 150-165 ppm.

-

N-CH₃ Carbon: A signal expected in the range of 30-40 ppm.

-

C-CH₃ Carbon: A signal expected in the range of 10-15 ppm.

3.3. IR Spectroscopy (Anticipated)

-

N-H Stretch: Two bands for the primary amine (asymmetric and symmetric) are expected in the 3100-3400 cm⁻¹ region.

-

C-H Stretch: Bands expected around 2900-3000 cm⁻¹.

-

N-H Bend: A band for the primary amine is expected around 1600-1650 cm⁻¹.

-

C=N Stretch: Bands characteristic of the triazole ring are expected around 1500-1600 cm⁻¹.

3.4. Mass Spectrometry (Anticipated)

-

Molecular Ion [M]⁺: Expected at m/z = 112.

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the ring and loss of substituents.

Experimental Protocols

4.1. Synthesis A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature. However, general methods for synthesizing 1,5-disubstituted-3-amino-1,2,4-triazoles typically involve the cyclization of substituted amidines with hydrazine derivatives or the reaction of N-substituted amidinohydrazides (guanidines) with appropriate reagents.[7][8]

One common synthetic route involves the reaction of a substituted hydrazine with a cyanamide or a related precursor. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.

Biological Activity

There is no specific biological activity or signaling pathway data reported for this compound in the reviewed literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Any investigation into the biological effects of this compound would represent a novel area of research.

References

- 1. dimethyl-1H-1,2,4-triazol-3-amine | 34776-19-7 [sigmaaldrich.com]

- 2. dimethyl-1H-1,2,4-triazol-3-amine | 34776-19-7 [sigmaaldrich.cn]

- 3. 34776-19-7|this compound|BLD Pharm [bldpharm.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. 1,5-DIMETHYL-1H-[1,2,4]TRIAZOL-3-YLAMINE | 34776-19-7 [chemicalbook.com]

- 6. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. data.epo.org [data.epo.org]

Technical Guide: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and Related Isomers

Introduction to Substituted 1,2,4-Triazol-3-amines

The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The presence of an amino group at the 3-position and methyl substitutions on the triazole ring can significantly influence the compound's physicochemical properties and biological efficacy.

Compound Identification and Structure

Primary Focus: 1-Methyl-1H-1,2,4-triazol-3-amine

| Property | Value | Reference |

| CAS Number | 49607-51-4 | [3][4] |

| Molecular Formula | C3H6N4 | [3][4] |

| Molecular Weight | 98.11 g/mol | [3][4] |

| IUPAC Name | 1-methyl-1H-1,2,4-triazol-3-amine | [3] |

| SMILES | CN1N=C(N)N=C1 | [5] |

| InChI Key | PSHNLOQTZVNZGF-UHFFFAOYSA-N | [5] |

Chemical Structure:

Caption: Chemical structure of 1-Methyl-1H-1,2,4-triazol-3-amine.

Other Dimethylated Isomers

Several other isomers of dimethyl-1H-1,2,4-triazol-3-amine exist, each with potentially distinct properties. The precise positioning of the methyl groups is critical for its chemical behavior and biological activity.

| Isomer | CAS Number | Key Structural Feature |

| N,N-dimethyl-1H-1,2,4-triazol-3-amine | 5295-34-1 | Both methyl groups on the exocyclic amine.[6] |

| 3-Amino-5-methyl-4H-1,2,4-triazole | 4923-01-7 | One methyl group at position 5.[7] |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Not available | Methyl groups at positions 3 and 5, with the amino group at position 4.[8] |

| N,4-dimethyl-4H-1,2,4-triazol-3-amine | Not available | One methyl on the exocyclic amine and one at the N4 position.[9] |

Synthesis of Substituted 3-Amino-1,2,4-triazoles

A variety of synthetic routes have been developed for the preparation of 3-amino-1,2,4-triazole derivatives.[10][11][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves the cyclization of a substituted aminoguanidine derivative. This workflow can be adapted to synthesize various isomers by selecting the appropriate starting materials.

Caption: General workflow for the synthesis of substituted 3-amino-1,2,4-triazoles.

Experimental Protocol: Synthesis of 1-Substituted-3-amino-1,2,4-triazoles (Adapted from literature)

This protocol describes a general method that can be adapted for the synthesis of 1-methyl-1H-1,2,4-triazol-3-amine.[13]

Materials:

-

Methylhydrazine

-

Cyanogen bromide (Caution: Highly toxic)

-

Triethyl orthoformate

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Formation of the Aminoguanidine Intermediate:

-

Dissolve methylhydrazine in ethanol in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of cyanogen bromide in ethanol to the methylhydrazine solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting intermediate, 1-methyl-3-aminoguanidine hydrobromide, can be isolated or used directly in the next step.

-

-

Cyclization to the Triazole Ring:

-

To the crude aminoguanidine intermediate, add triethyl orthoformate.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, 1-methyl-1H-1,2,4-triazol-3-amine, may precipitate upon cooling.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[14][15][16][17]

Physicochemical and Spectroscopic Data

| Parameter | Description |

| Appearance | Typically a solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents. |

| 1H NMR | The spectrum would show characteristic peaks for the methyl group protons and the amine protons, as well as the proton on the triazole ring. |

| 13C NMR | The spectrum would display signals corresponding to the carbon atoms of the methyl group and the triazole ring.[14] |

Biological Activities and Potential Applications

Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities.[1][2][18] While specific data for 1,5-dimethyl-1H-1,2,4-triazol-3-amine is scarce, the activities of related compounds suggest potential applications in several therapeutic areas.

Potential Therapeutic Targets

| Biological Activity | Potential Mechanism of Action | References |

| Antifungal | Inhibition of fungal cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis. | [19][20][21] |

| Anticancer | Inhibition of specific kinases or other enzymes involved in cell proliferation and survival. Some derivatives have shown pro-apoptotic properties. | [9][22] |

| Neuroprotective | Scavenging of reactive oxygen species (ROS) and activation of the Nrf2 signaling pathway, which upregulates antioxidant defense mechanisms. | [23] |

| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential metabolic pathways. | [1][8] |

Potential Signaling Pathway Involvement: Nrf2 Activation

Some 1,2,4-triazole derivatives have been shown to exert their protective effects through the activation of the Nrf2 signaling pathway.[23]

Caption: Postulated involvement of a 1,2,4-triazole derivative in the Nrf2-mediated antioxidant response.

Conclusion

While specific data for this compound remains elusive, the study of its isomers and the broader class of substituted 3-amino-1,2,4-triazoles provides a solid foundation for further research. The synthetic methodologies are well-established and can be adapted to produce the target compound. The known biological activities of related structures suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases, oncology, and neurodegenerative disorders. Further investigation into the synthesis, characterization, and biological evaluation of this specific isomer is warranted.

References

- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1-Methyl-1H-1,2,4-triazol-3-amine | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-1,2,4-triazol-3-amine 95% | CAS: 49607-51-4 | AChemBlock [achemblock.com]

- 5. 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. cas 5295-34-1|| where to buy 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- [chemenu.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Buy N,4-dimethyl-4H-1,2,4-triazol-3-amine [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 13. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 1,5-Dimethyl-1H-1,2,4-triazol-3-amine. A comprehensive search of available scientific literature and databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound.

However, detailed spectroscopic data is available for a closely related analogue, Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate . This information, presented below, offers valuable insights into the spectroscopic characteristics of the 1,5-dimethyl-1H-1,2,4-triazole core structure.

Spectroscopic Data of Analogue: Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

The following data is for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate, a structurally similar compound, and is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.84 | Singlet | 3H | N-CH₃ |

| 2.42 | Singlet | 3H | C-CH₃ |

Table 2: ¹³C NMR Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.1 | C=O |

| 154.5 | C3-triazole |

| 152.4 | C5-triazole |

| 61.2 | O-CH₂ |

| 36.1 | N-CH₃ |

| 14.5 | CH₂-CH₃ |

| 11.8 | C-CH₃ |

Solvent: DMSO-d₆, referenced to TMS.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 169 | 10 | [M]⁺ |

| 124 | 100 | [M-C₂H₅O]⁺ |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Specific IR data for the analogue was not available in the cited literature. However, for a primary amine like this compound, characteristic IR absorption bands would be expected in the following regions:

-

N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.

-

N-H bend: A band in the region of 1650-1580 cm⁻¹ (primary amine).

-

C-N stretch: In the region of 1335-1250 cm⁻¹ for an aromatic amine.

-

N-H wag: A broad band in the region of 910-665 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive or negative ion mode.

-

EI: Introduce the sample (often via a gas chromatograph for volatile compounds) into the ion source where it is bombarded with a high-energy electron beam.

-

-

Data Analysis: Determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Potential Therapeutic Targets of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Technical Guide Based on Analogous Compounds

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific therapeutic targets, mechanism of action, and biological activity of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine (CAS Number: 34776-19-7). Therefore, this technical guide will provide an in-depth analysis of the potential therapeutic targets of this compound by examining the established activities of structurally related 1,2,4-triazol-3-amine derivatives. The information presented herein is intended to serve as a roadmap for future research and should not be interpreted as validated data for this compound itself.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is recognized for its diverse pharmacological activities, which are attributed to its ability to engage in various biological interactions such as hydrogen bonding and dipole interactions.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of therapeutic potential, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:

Oncology

Several studies have highlighted the anticancer potential of substituted 1,2,4-triazol-3-amine derivatives. The primary mechanism of action appears to be the induction of apoptosis in cancer cells.

Potential Molecular Targets:

-

B-cell lymphoma 2 (Bcl-2) family proteins: These are key regulators of apoptosis.

-

Caspases: A family of proteases that execute the apoptotic program.

-

Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair and apoptosis.

One study on a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activity against lung cancer cell lines.[3] The lead compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), was found to induce apoptosis by upregulating the pro-apoptotic protein BAX and activating caspase-3 and PARP.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | [3] |

| NCI-H460 (Lung) | 2.01 | [3] | |

| NCI-H23 (Lung) | 3.28 | [3] | |

| 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02 | [3] |

| NCI-H460 (Lung) | 2.56 | [3] | |

| NCI-H23 (Lung) | 4.11 | [3] | |

| 5-Aryl-3-(3-bromophenylamino)-1,2,4-triazole derivatives | Various | - | [4] |

Cell Viability Assay (XTT):

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.

Apoptosis Analysis by Flow Cytometry:

-

Treated and untreated cells are harvested and washed.

-

Cells are stained with Annexin V and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptotic Proteins:

-

Protein lysates are prepared from treated and untreated cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., BAX, Bcl-2, Caspase-3, PARP).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme for detection.

-

Protein bands are visualized using a chemiluminescence detection system.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-Dimethyl-1H-1,2,4-triazol-3-amine core is a valuable fragment in the medicinal chemist's toolbox for fragment-based drug discovery (FBDD). Its inherent structural features, including a rigid heterocyclic scaffold, multiple points for hydrogen bonding, and opportunities for vector-based growth, make it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, derivatization, and application of this fragment, supported by experimental protocols and quantitative bioactivity data where available in the broader context of substituted 3-amino-1,2,4-triazoles.

Physicochemical Properties

The this compound fragment possesses physicochemical properties that align well with the principles of FBDD. Its low molecular weight and compact size provide a solid foundation for building more complex molecules while maintaining drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄ | N/A |

| Molecular Weight | 112.13 g/mol | N/A |

| XLogP3-AA | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis and Derivatization

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common approach involves the cyclization of substituted amidrazones or related intermediates.

General Synthetic Workflow

A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives[1]

This protocol describes a general method for synthesizing derivatives that share the 3-amino-1,2,4-triazole core, which can be adapted for the synthesis of 1,5-dimethyl analogs.

-

Synthesis of N-arylbenzamide: A p-substituted aniline is reacted with a p-substituted benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).[1]

-

Thionation: The resulting N-arylbenzamide is treated with Lawesson's reagent in refluxing toluene to yield the corresponding thioamide.[1]

-

Hydrazinolysis: The thioamide is then reacted with hydrazine hydrate at 80 °C to form the substituted hydrazine intermediate.[1]

-

Cyclization: Finally, the hydrazine intermediate is treated with cyanogen bromide (BrCN) and sodium bicarbonate in water at -5 °C to afford the 4,5-disubstituted-4H-1,2,4-triazol-3-amine.[1]

Application in Fragment-Based Drug Discovery

The this compound fragment can be utilized in various FBDD strategies, including fragment screening, fragment linking, and fragment growing.

Fragment-Based Screening and Hit Identification Workflow

Workflow for fragment-based screening and hit identification.

Biological Activities and Therapeutic Targets

While specific quantitative data for the this compound fragment itself is limited in the public domain, the broader class of 3-amino-1,2,4-triazole derivatives has demonstrated a wide range of biological activities. These activities provide a strong rationale for the inclusion of the dimethylated fragment in screening libraries for various therapeutic targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of 3-amino-1,2,4-triazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[1][2]

Table of Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [1]

| Compound | R1 | R2 | A549 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | NCI-H23 IC₅₀ (μM) |

| 4a | 4-Cl | 4-Cl | 2.56 | 1.02 | 1.58 |

| 4b | 4-Cl | 4-Br | 3.12 | 1.89 | 2.05 |

| 4c | 4-Cl | 4-F | 4.01 | 2.56 | 3.11 |

| 4d | 4-Cl | 4-OCH₃ | 5.23 | 3.14 | 4.28 |

| 4e | 4-F | 4-Cl | 3.88 | 2.17 | 2.96 |

| 4f | 4-F | 4-Br | 4.52 | 2.89 | 3.74 |

| 4g | 4-F | 4-F | 6.13 | 4.02 | 5.18 |

| 4h | 4-F | 4-OCH₃ | 7.82 | 5.11 | 6.93 |

| 4i | 4-OCH₃ | 4-Cl | 10.21 | 7.89 | 9.04 |

| 4j | 4-OCH₃ | 4-Br | 12.54 | 9.32 | 11.17 |

Kinase Inhibition

The 1,2,4-triazole scaffold is a known "privileged structure" in kinase inhibitor design. The nitrogen atoms of the triazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-amino group provides an additional hydrogen bond donor, while the 1- and 5-positions offer vectors for substitution to achieve selectivity and potency.

Potential Kinase Inhibition Signaling Pathway

Potential mechanism of action for a kinase inhibitor derived from the triazole core.

Conclusion

The this compound fragment represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven biological activities of the broader 3-amino-1,2,4-triazole class make it a valuable addition to any fragment library. Further exploration of this core through systematic fragment-based approaches is warranted to unlock its full potential in drug discovery. Researchers are encouraged to incorporate this fragment into their screening decks and utilize the provided synthetic and strategic frameworks to guide their discovery efforts.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, with its three nitrogen atoms, serves as a versatile scaffold, offering a unique combination of chemical stability, hydrogen bonding capability, and dipole character that allows for effective interaction with various biological targets. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on 1,5-Dimethyl-1H-1,2,4-triazol-3-amine and its related compounds, providing a comprehensive overview of their synthesis, chemical characteristics, and biological significance.

Synthesis of this compound and Related Compounds

The synthesis of the 1,2,4-triazole ring system can be achieved through various synthetic routes, often involving the cyclization of intermediates containing the requisite nitrogen and carbon framework. While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, its synthesis can be extrapolated from established methods for substituted 3-amino-1,2,4-triazoles.

A plausible and commonly employed synthetic strategy involves the reaction of an amidine or a related precursor with a hydrazine derivative. One general approach is the oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines, which yields structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines.[1] This method is advantageous due to its environmental friendliness and mild reaction conditions.[1]

Another versatile method involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts.[2] This approach is known for its efficiency and high yields under mild conditions.[2]

A potential synthetic pathway for this compound is visualized in the workflow diagram below.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Dimethyl-4-amino-1,2,4(4H)triazole (Isomer of the target compound):

This procedure is adapted from a patented method and involves the reaction of hydrazine with a carboxylic acid in the presence of an acidic polymer resin.

-

Materials: Hydrazine hydrate, Acetic acid, and an insoluble polymer with acidic functional groups (e.g., Amberlyst® 15).

-

Procedure:

-

A mixture of hydrazine hydrate and acetic acid is prepared.

-

The acidic polymer resin is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period.

-

After the reaction is complete, the resin is removed by filtration.

-

The filtrate is cooled to precipitate the product.

-

The product is collected by filtration, washed with a cold solvent (e.g., methanol), and dried.

-

This procedure yields 3,5-dimethyl-4-amino-1,2,4(4H)triazole, an isomer of the target compound. Modifications, such as the use of methylhydrazine and appropriate starting materials, would be necessary to synthesize this compound.

Chemical and Physical Properties

Specific physicochemical data for this compound is not extensively reported. However, data for the closely related analog, 1-Methyl-1H-1,2,4-triazol-3-amine, is available from public databases and can provide some indication of its properties.

| Property | Value (for 1-Methyl-1H-1,2,4-triazol-3-amine) |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| CAS Number | 49607-51-4 |

Note: This data is for an analog and may differ from the properties of this compound.

Biological Activities and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore in a variety of clinically used drugs. The biological activities of derivatives are diverse and depend on the nature and position of the substituents on the triazole ring.

Antifungal Activity

Many 1,2,4-triazole derivatives are potent antifungal agents, primarily acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. A series of novel 1,2,4-triazole derivatives containing amino acid fragments have been synthesized and shown to exhibit exceptional antifungal activity against various phytopathogenic fungi.[1][3] For instance, certain compounds demonstrated EC₅₀ values as low as 10.126 µg/mL against Physalospora piricola.[1][3] Molecular docking studies have confirmed the strong binding affinity of these derivatives to the CYP51 enzyme.[1][3]

Anticancer Activity

The 1,2,4-triazole moiety is also a prominent feature in several anticancer agents. A number of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been synthesized and evaluated for their anti-lung cancer activity.[2][4] Some of these compounds exhibited potent cytotoxic activities with IC₅₀ values in the low micromolar range against various lung cancer cell lines.[2][4] For example, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) showed IC₅₀ values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively.[4] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.[4]

Enzyme Inhibition

Beyond antifungal and anticancer activities, 1,2,4-triazole derivatives have been investigated as inhibitors of various other enzymes. For instance, certain Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole have been shown to inhibit protein tyrosine phosphatases.[5]

The potential biological activities of this compound can be inferred from the activities of its analogs, suggesting it may possess antifungal, anticancer, or other enzyme-inhibitory properties. The hypothetical interaction of such a compound with a target enzyme is depicted below.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are not available, general trends can be observed from the broader class of 1,2,4-triazole derivatives. The nature and position of substituents on the triazole ring and any attached phenyl rings significantly influence the biological activity. For example, in a series of antifungal 1,2,4-triazoles, the presence of specific halogenated phenyl groups was found to be crucial for potent activity. Similarly, in anticancer derivatives, the substitution pattern on the phenyl rings at the 4 and 5 positions of the triazole core dramatically affects their cytotoxic potency.

Conclusion

This compound belongs to the pharmacologically significant class of 1,2,4-triazoles. While specific data for this particular compound is scarce, the extensive research on its analogs suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established heterocyclic chemistry methodologies. Further investigation into the specific biological activities, mechanism of action, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this promising area of medicinal chemistry.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1860724-93-1|1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]

- 4. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

In Silico Prediction of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the early stages of drug discovery, the rapid assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is critical for identifying viable candidates and minimizing late-stage attrition. In silico predictive models offer a time- and cost-effective strategy to evaluate these characteristics before extensive experimental synthesis and testing. This technical guide provides a comprehensive overview of the predicted properties of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine , a heterocyclic compound belonging to the 1,2,4-triazole class, which is a scaffold of significant interest in medicinal chemistry. Utilizing a suite of established computational tools, this document outlines its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, potential biological targets, and key physicochemical parameters. Furthermore, it details the standard experimental protocols required to validate these in silico predictions, providing a roadmap for further investigation.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, found in a wide range of therapeutic agents known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The functionalization of the triazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic profile and target interactions.

This guide focuses on the specific isomer This compound . The objective is to construct a comprehensive profile of this molecule using exclusively in silico methods. By leveraging computational models, we can generate preliminary data to guide decisions on whether to advance this compound for synthesis and subsequent in vitro and in vivo testing. This approach aligns with the modern drug discovery paradigm of failing fast and cheap, prioritizing resources for the most promising candidates.[1][2]

Molecular Structure

The first step in any in silico analysis is to define the molecule's structure.

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₈N₄

-

Canonical SMILES: CN1N=C(C(=N1)N)C

-

InChIKey: ZHDUDCIMRFRKQC-UHFFFAOYSA-N

In Silico Prediction Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with the molecule's structure and progresses through various predictive models to build a holistic profile of its potential as a drug candidate.

Caption: In Silico Prediction Workflow for Drug Discovery.

Predicted Physicochemical and Pharmacokinetic Properties

Physicochemical properties are foundational to a drug's behavior. Parameters such as lipophilicity, solubility, and molecular size govern its ability to be absorbed and distributed throughout the body. The following data were generated using established predictive models like those found in SwissADME and pkCSM.[3][4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation / Drug-Likeness Guideline |

|---|---|---|

| Molecular Weight | 112.13 g/mol | Excellent (< 500 g/mol ) |

| cLogP (Lipophilicity) | -0.25 | Good hydrophilicity (LogP < 5) |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Good cell permeability (TPSA < 140 Ų) |

| Aqueous Solubility (LogS) | -0.8 to -1.5 | Soluble to Highly Soluble |

| Hydrogen Bond Donors | 1 (from -NH₂) | Favorable (< 5) |

| Hydrogen Bond Acceptors | 3 (from N atoms) | Favorable (< 10) |

| Rotatable Bonds | 0 | Low conformational flexibility |

Table 2: Predicted ADME (Pharmacokinetic) Properties

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to active efflux from cells. |

| CYP1A2 Inhibitor | No | Low risk of drug interactions via this isoform. |

| CYP2C9 Inhibitor | No | Low risk of drug interactions via this isoform. |

| CYP2C19 Inhibitor | No | Low risk of drug interactions via this isoform. |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this isoform. |

The overall predicted profile suggests that this compound has favorable "drug-like" properties, with high predicted solubility and gastrointestinal absorption, and a low probability of inhibiting major cytochrome P450 (CYP) enzymes, indicating a potentially low risk for common drug-drug interactions.[6][7]

Predicted Biological Activity and Toxicity

Predicted Biological Target

The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal agents that target Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway in fungi.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[10][11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structural class, this compound is predicted to have potential activity as a CYP51 inhibitor.

Caption: Predicted inhibition of the fungal ergosterol biosynthesis pathway.

Predicted Toxicological Profile

Toxicity prediction is crucial for early-stage safety assessment. Computational tools like ProTox-II and toxCSM can estimate various toxicity endpoints based on structural alerts and statistical models derived from large datasets of known toxicants.[12][13]

Table 3: Predicted Toxicological Endpoints

| Toxicity Endpoint | Prediction | Confidence | Interpretation |

|---|---|---|---|

| Hepatotoxicity | Inactive | High | Low probability of causing liver damage. |

| Carcinogenicity | Inactive | Medium | Unlikely to be carcinogenic. |

| Mutagenicity (AMES Test) | Inactive | High | Unlikely to cause DNA mutations. |

| hERG Inhibition | Inactive | Medium | Low risk of cardiac toxicity (arrhythmia). |

| Oral Toxicity (LD₅₀) | Class 4 (300-2000 mg/kg) | High | Predicted to be harmful if swallowed. |

The predictions suggest a generally favorable safety profile, with the primary flag being moderate acute oral toxicity. This profile indicates that while the compound may be relatively safe concerning organ-specific toxicities, care should be taken in handling.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental work. Below are detailed protocols for key experiments to confirm the predicted properties of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and purity of the synthesized compound.

Materials:

-

Synthesized this compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30- or 90-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).

-

Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. This requires a longer acquisition time (hundreds to thousands of scans).

-

Analyze the spectra, assigning peaks to the corresponding protons and carbons in the molecule. The chemical shifts, integration values (for ¹H), and coupling patterns should be consistent with the proposed structure.[14][15][16]

Protocol: Shake-Flask Method for LogP Determination

Objective: To experimentally measure the octanol-water partition coefficient (LogP) to validate the in silico lipophilicity prediction.[17][18][19]

Materials:

-

Synthesized compound

-

1-Octanol (reagent grade, pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of 1-octanol and PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detector.

-

Securely cap the tubes and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

-

Centrifuge the tubes at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous phase (bottom) and the octanol phase (top).

-

Quantify the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous].

-

The LogP is the base-10 logarithm of P.

Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against major CYP isoforms (e.g., CYP3A4, CYP2D6) to validate the low predicted interaction risk.[6][20][21]

Materials:

-

Synthesized compound

-

Human liver microsomes (HLM) or recombinant CYP enzymes

-

NADPH regenerating system (cofactor)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Isoform-specific probe substrates (e.g., midazolam for CYP3A4)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

96-well plates

-

LC-MS/MS for metabolite quantification

Methodology:

-

Prepare a series of dilutions of the test compound in the incubation buffer.

-

In a 96-well plate, combine the liver microsomes, the test compound dilutions (or positive/vehicle control), and the probe substrate.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant and analyze the formation of the probe substrate's metabolite using LC-MS/MS.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The in silico analysis of this compound predicts a promising profile for a potential drug candidate. It exhibits favorable physicochemical properties for oral administration, a low likelihood of causing common drug-drug interactions, and a generally clean predicted toxicity profile. Its structural similarity to known antifungal agents suggests it may target fungal CYP51, a validated therapeutic target.

While these computational predictions are highly valuable for prioritizing research efforts, they are not a substitute for experimental validation. The protocols provided in this guide offer a clear path forward for synthesizing and testing this compound to confirm its structure, physicochemical properties, and biological activity. Successful validation would warrant further investigation of this molecule in more advanced preclinical models.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]

- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 4. m.youtube.com [m.youtube.com]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. davidmoore.org.uk [davidmoore.org.uk]

- 10. mdpi.com [mdpi.com]

- 11. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 13. toxCSM | Home [biosig.lab.uq.edu.au]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 21. lnhlifesciences.org [lnhlifesciences.org]

Physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical properties, provides context on its synthesis and potential biological relevance, and includes detailed experimental considerations.

Core Physicochemical Characteristics

This compound is a substituted triazole with the molecular formula C₄H₈N₄. Its structure consists of a five-membered 1,2,4-triazole ring with methyl groups attached at the 1 and 5 positions and an amine group at the 3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Melting Point | 216-217 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| CAS Number | 34776-19-7 | [2] |

Synthesis and Analytical Characterization

The synthesis of substituted 1,2,4-triazoles can be achieved through various established synthetic routes. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for preparing similar compounds often involve the cyclization of amidine derivatives with hydrazines.[2][3] One common approach involves the reaction of an appropriate N-methyl-substituted amidine with a hydrazine derivative, followed by cyclization to form the triazole ring.

General Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 1,5-disubstituted 1,2,4-triazoles.

Analytical characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Analytical Methods for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two distinct methyl groups and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the triazole ring. |

| ¹³C NMR | Resonances for the two methyl carbons and the three carbons of the triazole ring, including the carbon bearing the amino group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 112.13 g/mol , along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching from the amine group, C-H stretching from the methyl groups, and C=N and N-N stretching from the triazole ring. |

Biological Activity and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, anticancer, and anticonvulsant properties.[4][5] The specific biological activities of this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related molecules, it can be hypothesized that this compound may serve as a building block for the synthesis of novel therapeutic agents.

The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of specific enzymes. For instance, antifungal triazoles often target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[5] It is plausible that derivatives of this compound could be designed to interact with various biological targets.

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for the development of new drug candidates from the core scaffold.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of substituted 1,2,4-triazoles. A general approach to synthesis is outlined below.

General Procedure for the Synthesis of 1,5-Disubstituted-1,2,4-triazoles:

-

Amidine Formation: An appropriate N-methylated nitrile can be reacted with an alkoxide to form the corresponding imidate, which is then converted to the amidine hydrochloride by reaction with ammonium chloride.

-

Reaction with Hydrazine: The N-methyl amidine hydrochloride is then reacted with a suitable hydrazine derivative (in this case, methylhydrazine) in a suitable solvent, such as a lower alcohol (e.g., ethanol or isopropanol).

-

Cyclization: The resulting intermediate is heated, often under reflux, to induce cyclization and formation of the 1,2,4-triazole ring.

-

Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.

Analytical Protocol Considerations:

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods for determining the molecular weight.

-

Purity Analysis: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) can be used to assess the purity of the synthesized compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While some of its basic physicochemical properties have been characterized, a significant amount of experimental data, particularly regarding its solubility, pKa, logP, and specific biological activities, remains to be determined. The synthetic and analytical frameworks presented in this guide provide a foundation for researchers to further explore the properties and potential applications of this and related compounds. Future research should focus on elucidating its full physicochemical profile and exploring its biological activity through systematic screening and derivatization studies.

References

- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 2. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tautomeric Landscape of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism in 1,5-Dimethyl-1H-1,2,4-triazol-3-amine, a substituted aminotriazole of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this paper leverages findings from closely related 3-amino-1,2,4-triazole analogs to elucidate its probable tautomeric behavior. The guide presents a theoretical framework for the potential tautomeric forms, supported by a summary of quantitative computational data from analogous systems. Detailed, generalized experimental protocols for the characterization of such tautomers using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are provided. Furthermore, this document includes visualizations of tautomeric equilibria and experimental workflows to facilitate a deeper understanding of the structural dynamics of this important class of heterocyclic compounds.

Introduction to Tautomerism in 3-Amino-1,2,4-triazoles

Prototropic tautomerism, the dynamic equilibrium between structural isomers that readily interconvert through proton migration, is a fundamental characteristic of many heterocyclic systems, including 1,2,4-triazoles.[1][2] For unsymmetrically substituted 3-amino-1,2,4-triazoles, such as this compound, several tautomeric forms are possible. The position of the mobile proton is critical as it dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation, thereby influencing its physicochemical properties and biological activity.[2]

The tautomeric equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent's polarity, temperature, and the physical state of the compound (solid or solution).[2] Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for rational drug design and the development of structure-activity relationships.

Tautomeric Forms of this compound

This compound can theoretically exist in three primary prototropic tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. These are the 1H-amino, 2H-imino, and 4H-imino forms. Additionally, considering the exocyclic amino group, an amino-imino tautomerism is possible. The principal tautomeric forms are depicted below.

Data Presentation: Tautomer Stability in Analogous Systems

The tables below summarize representative computational data for 5-substituted 1,2,4-triazoles, which can serve as a model for understanding the tautomeric preferences of the target molecule. It is generally observed that for 3-amino-1,2,4-triazoles, the equilibrium often lies between the 1H and 2H forms, with the 4H tautomer being significantly less stable.[2] The presence of an electron-donating amino group at the C3 position is expected to influence the stability of the adjacent nitrogen tautomers.

Table 1: Calculated Relative Energies of 5-Substituted 1,2,4-Triazole Tautomers (Analog System)

| Substituent at C5 | Tautomer | Relative Gibbs Free Energy (kcal/mol) | Computational Method | Reference |

| -NH₂ | N1-H | 0.00 | B3LYP/6-311++G | [3] |

| N2-H | -1.25 | B3LYP/6-311++G | [3] | |

| N4-H | 5.89 | B3LYP/6-311++G | [3] | |

| -CH₃ | N1-H | 0.00 | B3LYP/6-311++G | [3] |

| N2-H | 0.45 | B3LYP/6-311++G | [3] | |

| N4-H | 6.34 | B3LYP/6-311++G | [3] |

Note: Data is for illustrative purposes based on analogous systems. Negative values indicate greater stability relative to the N1-H tautomer.

Experimental Protocols for Tautomer Characterization

The elucidation of the predominant tautomeric form in both solution and the solid state is critical. The following are generalized protocols for the key experimental techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for studying tautomeric equilibria in solution.[5] The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus can be used to distinguish between different tautomers. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[6]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Obtain a standard one-dimensional proton spectrum. Key signals to observe include the N-H protons of the triazole ring and the amino group, as well as the methyl protons. The chemical shifts and integration of these signals can provide information on the relative populations of the tautomers.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.[1]

-

2D NMR: If necessary, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to probe long-range correlations that can help in structure elucidation.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal coalescence can provide thermodynamic and kinetic information about the interconversion process.[7]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of atoms and the hydrogen bonding network.[8] This technique is the gold standard for unambiguously determining the tautomeric form present in the crystalline state.[1][8]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one involved in tautomerism, can often be located from the difference Fourier map.

-

Analysis: Analyze the final crystal structure to determine the tautomeric form, confirm the connectivity of the atoms, and examine intermolecular interactions such as hydrogen bonding.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be built upon the extensive research conducted on analogous 3-amino-1,2,4-triazole systems. Computational studies on related compounds suggest a dynamic equilibrium between the 1H-amino and 2H-imino forms. The experimental protocols outlined in this guide for NMR spectroscopy and X-ray crystallography provide a robust framework for the definitive characterization of the tautomeric landscape of this and other related 1,2,4-triazole derivatives. Such detailed structural elucidation is indispensable for advancing the design of novel therapeutic agents.

References

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine from metformin

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. Controlled substances and precursor chemicals - Canada.ca [canada.ca]

- 12. unis.unvienna.org [unis.unvienna.org]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Application Notes and Protocols for the Quantification of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

These application notes provide detailed methodologies for the quantitative analysis of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine in research and pharmaceutical development settings. The protocols are based on established analytical techniques for similar triazole derivatives and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound belonging to the triazole class. Derivatives of 1,2,4-triazole are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

2.1.1. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2.1.2. Chromatographic Conditions A reversed-phase HPLC method is proposed based on methods for other triazole derivatives.[4]

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

2.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Proposed HPLC-UV Method Validation Parameters

| Parameter | Proposed Acceptance Criteria |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Note: These are proposed criteria and should be established during method validation.

Experimental Workflow

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis. The analysis of other polar triazole derivatives in various matrices has been successfully demonstrated using LC-MS/MS.[5][6]

Experimental Protocol

3.1.1. Instrumentation

-

LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.1.2. Chromatographic Conditions A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for better retention of this polar compound.[7]

| Parameter | Recommended Condition |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile |

| Gradient | 95-50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | To be optimized |

| MRM Transitions | Precursor Ion (Q1): m/z 113.1 (M+H)⁺Product Ions (Q3): To be determined by infusion |

3.1.4. Standard and Sample Preparation

-

Standard Stock and Working Solutions: Prepared as in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

-

Biological Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

Data Presentation

Table 2: Proposed LC-MS/MS Method Validation Parameters

| Parameter | Proposed Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85.0 - 115.0% |

| Precision (% RSD) | < 15.0% |